3-(5-Chloro-2-fluorophenyl)-2-hydroxypropanoic acid
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Overview
Description
3-(5-Chloro-2-fluorophenyl)-2-hydroxypropanoic acid is an organic compound with a molecular structure that includes a chloro and fluoro substituted phenyl ring attached to a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-fluorophenyl)-2-hydroxypropanoic acid typically involves the reaction of 5-chloro-2-fluorophenylboronic acid with suitable reagents under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acids to form carbon-carbon bonds . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-fluorophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-(5-Chloro-2-fluorophenyl)-2-oxopropanoic acid.
Reduction: Formation of 3-(5-Chloro-2-fluorophenyl)-2-hydroxypropanol.
Substitution: Formation of derivatives with substituted functional groups on the phenyl ring.
Scientific Research Applications
3-(5-Chloro-2-fluorophenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-fluorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can influence the compound’s reactivity and binding affinity. These interactions can affect enzyme activity, signal transduction pathways, and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(5-Chloro-2-fluorophenyl)-2-oxopropanoic acid: Similar structure but with a ketone group instead of a hydroxy group.
3-(5-Chloro-2-fluorophenyl)-2-hydroxypropanol: Similar structure but with an alcohol group instead of a carboxylic acid group.
Uniqueness
3-(5-Chloro-2-fluorophenyl)-2-hydroxypropanoic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H8ClFO3 |
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Molecular Weight |
218.61 g/mol |
IUPAC Name |
3-(5-chloro-2-fluorophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H8ClFO3/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8,12H,4H2,(H,13,14) |
InChI Key |
DAQHIRWKLJHVBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC(C(=O)O)O)F |
Origin of Product |
United States |
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